2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
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Scientific Research Applications
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide represents a class of compounds with potential applications in scientific research, particularly due to its structural features that may influence biological activity. The scientific literature provides insights into the research applications of similar compounds, focusing on their biological effects, mechanisms of action, and potential therapeutic applications.
Biological Effects and Mechanisms
Compounds with structural similarities to this compound, such as imidazole derivatives, have been explored for their antitumor activity. Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and imidazolylpeptides, have shown promising results in preclinical testing stages for their potential as antitumor drugs. The specific biological mechanisms and the variety of structures under consideration highlight the ongoing search for new compounds with enhanced biological properties (Iradyan et al., 2009).
Pharmacophore Design and Drug Development
The design of selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines, has involved the use of tri- and tetra-substituted imidazole scaffolds. These synthetic compounds aim to achieve high binding selectivity and potency, which is crucial for the development of targeted therapies in conditions such as inflammation and cancer. The development of these inhibitors underscores the importance of imidazole derivatives in medicinal chemistry and drug discovery processes (Scior et al., 2011).
Environmental Applications
Another aspect of research involves the adsorptive elimination of pharmaceutical contaminants, such as acetaminophen, from water. This review highlights the progress in developing adsorption technologies for removing acetaminophen, a compound structurally related to this compound, from aquatic environments. The efficiency of various adsorbents and the mechanisms of acetaminophen uptake, including π-π interactions and hydrogen bonding, are discussed. This research area is critical for environmental protection and the development of sustainable water treatment technologies (Igwegbe et al., 2021).
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNUGSVAFFCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.